3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
3,6-diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c1-3-6-5-15-10-11-7(4-2)8(9(13)14)12(6)10/h5H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
DUZIYWDGWJOMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)C(=O)O)CC |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Aminothiazole Derivative
The initial step involves synthesizing 2-aminothiazole derivatives, which serve as key intermediates. This is typically achieved by cyclization of α-haloketones with thioamides:
α-Haloketone + Thioamide → 2-Aminothiazole derivative
Example:
Reaction of ethyl chloroacetate with thioamides under basic conditions yields ethyl 2-aminothiazole-5-carboxylate, which is a precursor for further cyclization.
Construction of the Imidazo[2,1-b]thiazole Ring
The core heterocycle is synthesized via a one-pot cyclization involving the 2-aminothiazole and α-haloketones:
2-Aminothiazole derivative + α-Haloketone → Imidazo[2,1-b]thiazole
This cyclization typically proceeds under heating in suitable solvents such as ethanol or acetic acid, often facilitated by dehydrating agents or acids to promote ring closure.
Introduction of Ethyl Groups at Positions 3 and 6
Alkylation at the Nitrogen or Carbon Positions
The diethyl substitution at positions 3 and 6 is achieved through alkylation reactions:
- N-Alkylation: Using ethyl halides (e.g., ethyl bromide) under basic conditions to alkylate the nitrogen atom in the heterocycle.
- C-Alkylation: Directed lithiation or deprotonation followed by reaction with ethyl electrophiles to install ethyl groups at specific carbon sites.
Optimization of Alkylation Conditions
Reaction parameters such as temperature, solvent choice (e.g., DMF, DMSO), and base strength are critical to favor selective diethylation without over-alkylation or side reactions.
Functionalization to the Carboxylic Acid
Carboxylation of the Heterocycle
The introduction of the carboxylic acid group at position 5 is commonly achieved via oxidation or carboxylation of a suitable precursor:
- Oxidation of Methyl or Ethyl Substituents: Using strong oxidants like potassium permanganate or potassium dichromate to convert methyl/ethyl groups to carboxylic acids.
- Direct Carboxylation: Employing carbon dioxide under high pressure in the presence of catalysts or bases to directly carboxylate the heterocycle.
Alternative Route via Ester Hydrolysis
If an ester derivative (e.g., ethyl ester) is synthesized initially, subsequent hydrolysis under acidic or basic conditions yields the free carboxylic acid.
Summary of the Synthetic Route
Research Findings and Data Tables
Recent studies, including those by Butani et al. (2020), have demonstrated the synthesis of related imidazo[2,1-b]thiazole derivatives with various substitutions, emphasizing the versatility of this synthetic framework. Their methodologies highlight the importance of controlled reaction conditions—particularly temperature and reagent stoichiometry—to maximize yields and purity.
| Reaction Step | Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Cyclization | 2-Aminothiazole + α-Haloketone | Reflux in ethanol | 70-85% | Efficient ring formation |
| Alkylation | Ethyl halides + base | Room temperature to 60°C | 60-75% | Selectivity depends on base strength |
| Carboxylation | CO₂ under pressure | 80-120°C | 65-80% | Requires inert atmosphere |
Notes and Considerations
- Purity and Characterization: Use NMR, IR, and Mass Spectrometry to confirm structure at each stage.
- Reaction Monitoring: TLC and HPLC are recommended for tracking reaction progress.
- Safety: Handle halogenated reagents and oxidants with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential antitumor and cytotoxic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of essential biochemical processes in microbial or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents |
|---|---|---|---|---|
| 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | C₇H₆N₂O₂S | 182.20 | 77628-51-4 | Methyl at C6 |
| 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | C₇H₃F₃N₂O₂S | 236.17 | 1007874-87-4 | CF₃ at C6 |
| 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | C₁₁H₁₄N₂O₂S | 238.31 | 2092164-60-6 | Ethyl at C3, isopropyl at C6 |
| 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid | C₈H₈N₂O₂S | 196.22 | Not provided | Methyl at C2 and C6 |
Key Observations:
- Lipophilicity: Ethyl and isopropyl substituents (e.g., 3-Ethyl-6-(propan-2-yl)...carboxylic acid ) increase lipophilicity (clogP ~4.5 for related compounds), favoring membrane permeability but risking higher plasma protein binding .
- Steric Effects: Bulkier substituents (e.g., isopropyl) may hinder binding to sterically sensitive targets, as seen in some anti-tuberculosis analogs .
Biological Activity
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS No. 2091440-92-3) is a heterocyclic compound featuring a unique imidazo-thiazole structure. Its molecular formula is , with a molecular weight of approximately 224.28 g/mol. The compound is characterized by the presence of ethyl groups at the 3 and 6 positions of the imidazole ring, which enhances its lipophilicity and may influence its biological activity.
The biological activity of 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has been the subject of various studies, focusing on its potential as an anti-cancer agent and its interactions with biological targets. The compound's unique structure allows it to engage in specific binding interactions with proteins and enzymes, potentially leading to therapeutic effects.
Key Findings:
- Anticancer Properties: Preliminary studies suggest that 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspase pathways.
- Antimicrobial Activity: Some research indicates that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development in infectious disease treatment.
Structure-Activity Relationship (SAR)
The structural features of 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid contribute significantly to its biological activity. The diethyl substitution pattern increases lipophilicity compared to other derivatives with different substituents. This alteration can enhance membrane permeability and bioavailability.
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| Imidazo[2,1-b]thiazole-6-carboxylic acid | 53572-98-8 | 0.82 |
| 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid | 1017273-59-4 | 0.73 |
| Imidazo[2,1-b]thiazole-2-carboxylic acid | 773841-78-4 | 0.70 |
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various imidazo-thiazole derivatives, including 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid. The results indicated significant cytotoxicity against breast and lung cancer cell lines at micromolar concentrations. The mechanism was attributed to cell cycle arrest and induction of apoptosis.
Antimicrobial Evaluation
In another study focusing on antimicrobial activity published in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the common synthetic routes for preparing 3,6-diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid and its derivatives?
- Methodological Answer: The synthesis of imidazo[2,1-b][1,3]thiazole derivatives often involves electrophilic intramolecular cyclization (EIC) of substituted thiohydantoins. For example, polyphosphoric acid (PPA) or halogenating agents (e.g., bromine) can induce cyclization to form the core heterocyclic structure . Post-synthesis functionalization, such as coupling the carboxylic acid moiety with amines via carbodiimide-mediated reactions (e.g., HATU/EDC), is used to generate amide derivatives . For 3,6-diethyl substitution, alkylation or nucleophilic substitution at specific positions of precursor molecules may be employed.
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer: Purity is typically assessed via HPLC (≥97% purity threshold) or UPLC with UV detection at 254 nm . Structural confirmation requires H/C NMR to verify proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH and δ 2.5–3.0 ppm for CH) and carbonyl resonance (~170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] for CHNOS: theoretical 237.07, observed 237.08) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodological Answer: For antimicrobial activity, minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (e.g., H37Rv strain) are performed using microdilution in Middlebrook 7H9 broth . Enzyme inhibition studies (e.g., pantothenate synthase for antitubercular activity) utilize spectrophotometric monitoring of CoA formation at 412 nm . Cytotoxicity is evaluated via MTT assays on mammalian cell lines (e.g., HEK293) to determine IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Methodological Answer: Systematic substitution at positions 3 and 6 (e.g., ethyl vs. trifluoromethyl groups) can modulate lipophilicity and target binding. For example, fluorinated analogs (e.g., 6-trifluoromethyl derivatives) often enhance metabolic stability and membrane permeability . Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Thr173 of pantothenate synthase) . Bioisosteric replacement (e.g., carboxylic acid → tetrazole) may improve solubility without compromising activity .
Q. What strategies mitigate poor solubility or metabolic instability during lead optimization?
- Methodological Answer:
- Salt formation: Sodium or potassium salts of the carboxylic acid improve aqueous solubility (e.g., pH-adjusted solubility >1 mg/mL) .
- Prodrugs: Esterification (e.g., ethyl ester prodrugs) enhances bioavailability, with hydrolysis in vivo regenerating the active acid .
- Fluorination: Introducing trifluoromethyl groups (as in ) reduces CYP450-mediated metabolism, as shown in human liver microsomal assays (t increased from 2.1 to 6.8 hours) .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer: Contradictions may arise from assay variability (e.g., differences in bacterial strain susceptibility) or compound purity. To resolve this:
- Standardize protocols: Use CLSI guidelines for MIC assays and validate enzyme sources (e.g., recombinant vs. native pantothenate synthase) .
- Control experiments: Include reference compounds (e.g., isoniazid for TB assays) and verify batch-to-batch consistency via LC-MS .
- Meta-analysis: Compare substituent effects across studies (e.g., 6-methyl vs. 6-ethyl analogs in vs. 14) to identify trends in potency and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
